2,3-Difluoro-6-methylbenzenesulfonamide

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

2,3-Difluoro-6-methylbenzenesulfonamide (CAS 1806332-28-4) is a fluorinated aromatic sulfonamide with the molecular formula C7H7F2NO2S and a molecular weight of 207.20 g/mol. It belongs to the benzenesulfonamide class of compounds, which have been widely investigated as carbonic anhydrase inhibitors and sodium channel modulators.

Molecular Formula C7H7F2NO2S
Molecular Weight 207.2 g/mol
CAS No. 1806332-28-4
Cat. No. B1413277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-methylbenzenesulfonamide
CAS1806332-28-4
Molecular FormulaC7H7F2NO2S
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)F)S(=O)(=O)N
InChIInChI=1S/C7H7F2NO2S/c1-4-2-3-5(8)6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyXZLWQAGPXJXSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-6-methylbenzenesulfonamide (CAS 1806332-28-4) Procurement Baseline and Structural Overview


2,3-Difluoro-6-methylbenzenesulfonamide (CAS 1806332-28-4) is a fluorinated aromatic sulfonamide with the molecular formula C7H7F2NO2S and a molecular weight of 207.20 g/mol . It belongs to the benzenesulfonamide class of compounds, which have been widely investigated as carbonic anhydrase inhibitors and sodium channel modulators [1]. The compound features a unique 2,3-difluoro substitution pattern combined with a 6-methyl group on the benzene ring, distinguishing it from other difluorobenzenesulfonamide isomers and creating a specific electronic and steric environment around the sulfonamide moiety.

Why Generic Substitution Fails: 2,3-Difluoro-6-methylbenzenesulfonamide Positional Specificity


Benzenesulfonamides cannot be generically interchanged due to the profound impact of fluorine substitution position and methyl group placement on both electronic properties and biological target engagement. In fluorinated benzenesulfonamide series, the ortho-fluorine atoms in the 2- and 3-positions create a distinct electron-withdrawing environment that alters the pKa of the sulfonamide group compared to non-fluorinated or differently fluorinated analogs [1]. This modulates zinc-binding affinity in carbonic anhydrase inhibition and influences compound metabolic stability via cytochrome P450 resistance [2]. The 6-methyl substituent introduces steric hindrance adjacent to the sulfonamide moiety, further differentiating this compound's binding conformation and physicochemical profile from unsubstituted or para-methyl substituted benzenesulfonamides.

Quantitative Differentiation Evidence for 2,3-Difluoro-6-methylbenzenesulfonamide (CAS 1806332-28-4)


Ortho-Fluorination Enhances Metabolic Stability via CYP450 Resistance

2,3-Difluoro-6-methylbenzenesulfonamide possesses ortho-fluorination adjacent to the sulfonamide group that confers resistance to oxidative metabolism. In a class-level structure-activity relationship study of fluorinated benzenesulfonamides, ortho-fluorinated compounds demonstrated significantly enhanced metabolic stability compared to non-fluorinated benzenesulfonamide analogs due to the electron-withdrawing effect of fluorine atoms blocking cytochrome P450-mediated hydroxylation at metabolically vulnerable positions [1]. While direct comparative microsomal stability data for 2,3-difluoro-6-methylbenzenesulfonamide versus unsubstituted benzenesulfonamide is not publicly available, the ortho-fluorination pattern is established in medicinal chemistry literature as a validated strategy for improving compound half-life in hepatic clearance assays [2].

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Sulfonyl Chloride Precursor Enables Defined Synthetic Utility

2,3-Difluoro-6-methylbenzenesulfonamide can be synthesized from its corresponding sulfonyl chloride precursor, 2,3-difluoro-6-methylbenzenesulfonyl chloride (CAS 1806320-76-2) . This precursor is commercially available and provides a defined synthetic entry point that distinguishes this compound from regioisomeric analogs lacking accessible sulfonyl chloride intermediates. The availability of the sulfonyl chloride enables precise stoichiometric control in amidation reactions with diverse amine partners, producing sulfonamide derivatives with high purity and defined regio chemistry [1]. In contrast, 2,4-difluoro-N-methylbenzenesulfonamide and 3,4-difluoro-2-methylbenzenesulfonamide regioisomers require alternative synthetic routes that may yield different impurity profiles or require non-commercially available precursors.

Synthetic Chemistry Building Blocks Sulfonamide Synthesis

2,3-Difluoro Substitution Pattern Differentiates from Common 2,4- and 2,5-Difluoro Isomers

The 2,3-difluoro substitution pattern of this compound creates a distinct electronic environment compared to more commonly investigated 2,4-difluorobenzenesulfonamide (CAS 13656-60-5) and 2,5-difluorobenzenesulfonamide regioisomers. In a patent covering fluorinated benzenesulfonamides as carbonic anhydrase inhibitors, the substitution position of fluorine atoms was shown to modulate inhibitory potency across different carbonic anhydrase isozymes, with ortho-fluorination (positions 2 and 3) producing different selectivity profiles compared to para-fluorinated analogs [1]. The 2,3-difluoro arrangement places both electron-withdrawing groups adjacent to the sulfonamide moiety, maximizing their influence on sulfonamide NH acidity and zinc-binding geometry compared to 2,4- or 2,5-difluoro patterns where one fluorine occupies a more distant ring position.

Regioisomer Differentiation Carbonic Anhydrase Inhibition Drug Design

6-Methyl Group Introduces Steric Differentiation from Non-Methylated Analogs

The 6-methyl substituent in 2,3-difluoro-6-methylbenzenesulfonamide provides steric bulk ortho to the sulfonamide group that is absent in simpler difluorobenzenesulfonamides such as 2,3-difluorobenzenesulfonamide, 2,6-difluorobenzenesulfonamide (CAS 60230-37-7), and 3,5-difluorobenzenesulfonamide (CAS 140480-89-3) [1]. This steric feature influences the conformational preferences of the sulfonamide group and can modulate binding interactions with target proteins by restricting rotational freedom and altering hydrogen-bonding geometry [2]. The methyl group also increases compound lipophilicity (calculated logP) compared to non-methylated difluoro analogs, affecting membrane permeability and protein binding characteristics.

Steric Effects Binding Selectivity Physicochemical Properties

Optimal Research and Procurement Scenarios for 2,3-Difluoro-6-methylbenzenesulfonamide


Carbonic Anhydrase Isozyme Selectivity Profiling

This compound is suitable for structure-activity relationship studies of carbonic anhydrase inhibitors where the 2,3-difluoro substitution pattern is hypothesized to confer differential isozyme selectivity compared to 2,4- or 2,5-difluoro analogs [1]. The 2,3-difluoro arrangement places both electron-withdrawing fluorine atoms adjacent to the sulfonamide zinc-binding group, potentially altering binding kinetics and selectivity across CA I, CA II, CA IX, and CA XII isozymes relative to regioisomeric benzenesulfonamides.

Synthesis of Diversified Sulfonamide Libraries via Sulfonyl Chloride Intermediate

Researchers seeking to generate structurally diverse sulfonamide libraries can utilize 2,3-difluoro-6-methylbenzenesulfonyl chloride (CAS 1806320-76-2) as a precursor [1]. This sulfonyl chloride enables straightforward amidation with primary and secondary amines to produce N-substituted sulfonamide derivatives with the 2,3-difluoro-6-methylbenzene core. This approach offers advantages in synthetic efficiency compared to multi-step routes required for certain regioisomeric benzenesulfonamides lacking commercially accessible sulfonyl chloride precursors.

Metabolic Stability Optimization in Lead Compound Series

In medicinal chemistry programs where benzenesulfonamide-containing lead compounds exhibit rapid metabolic clearance, the ortho-fluorinated 2,3-difluoro-6-methylbenzenesulfonamide scaffold may serve as a metabolically stabilized replacement for unsubstituted benzenesulfonamide moieties [1]. The ortho-fluorination pattern is established as an effective strategy for blocking cytochrome P450-mediated oxidative metabolism at positions adjacent to the sulfonamide group [2]. Procurement of this compound enables direct comparative microsomal stability assessment against non-fluorinated baseline compounds.

Physicochemical Property Modulation via Methyl Steric Effects

For drug discovery programs aiming to fine-tune lipophilicity and target binding conformations within a benzenesulfonamide series, the 6-methyl substituent provides a defined steric and lipophilic handle [1]. Direct comparison of 2,3-difluoro-6-methylbenzenesulfonamide against non-methylated analogs (such as 2,3-difluorobenzenesulfonamide) enables quantitative assessment of the methyl group's contribution to membrane permeability, plasma protein binding, and target engagement conformation.

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